An In-Depth Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone
An In-Depth Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone
CAS Number: 2455-14-3
This technical guide provides a comprehensive overview of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a versatile organic compound with significant applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, experimental applications, and its relationship to biological signaling pathways.
Core Compound Information
3,3',5,5'-Tetra-tert-butyldiphenoquinone is a quinone derivative characterized by the presence of four bulky tert-butyl groups on the diphenoquinone core. These bulky groups impart unique steric and electronic properties to the molecule, influencing its reactivity and physical characteristics.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for TTBDPQ is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Citation(s) |
| CAS Number | 2455-14-3 | [1][2] |
| Molecular Formula | C₂₈H₄₀O₂ | [2] |
| Molecular Weight | 408.63 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Insoluble in water | [1] |
| Topological Polar Surface Area | 34.1 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [1] |
| Spectroscopic Data | Available data includes ¹³C NMR, FT-IR, and Mass Spectrometry (GC-MS). | [3] |
Synthesis and Experimental Protocols
TTBDPQ is primarily synthesized through the oxidative coupling of 2,6-di-tert-butylphenol. It is also commercially available from various chemical suppliers.
Experimental Protocol: Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone
This protocol is based on the oxidative dimerization of 2,6-di-tert-butylphenol.
Materials:
-
2,6-di-tert-butylphenol
-
Methanol
-
Monovalent copper compound catalyst (e.g., a complex of cuprous acetate and divinyl)[4]
-
Oxygen (from air)
-
Ammonia (promoter)[4]
-
Reaction vessel with a stirrer and gas inlet
-
Heating apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-di-tert-butylphenol in methanol.
-
Add the monovalent copper catalyst to the solution. The catalyst can be a complex of cuprous acetate and divinyl, promoted with 1-5 wt% ammonia.[4]
-
Heat the reaction mixture to a temperature between 50-70°C.[4]
-
Bubble air (oxygen) through the stirred reaction mixture.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold methanol to remove any unreacted starting material and catalyst residues.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain 3,3',5,5'-Tetra-tert-butyldiphenoquinone as a crystalline solid.
-
The yield of the target product is reported to be in the range of 90-95%.[4]
Experimental Protocol: Application in N-Heterocyclic Carbene (NHC)-Catalyzed Oxidative Esterification
TTBDPQ is an effective oxidant for the NHC-catalyzed oxidative esterification of aldehydes.
Materials:
-
Aldehyde
-
Alcohol
-
N-Heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
3,3',5,5'-Tetra-tert-butyldiphenoquinone (oxidant)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the NHC precatalyst and the base in the chosen anhydrous solvent.
-
Stir the mixture at room temperature to allow for the in-situ generation of the active NHC.
-
Add the aldehyde to the reaction mixture and stir for a few minutes.
-
Add the alcohol to the reaction mixture.
-
Finally, add 3,3',5,5'-Tetra-tert-butyldiphenoquinone to the mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting ester by column chromatography on silica gel.
This transition metal-free organocatalytic system provides an efficient method for the synthesis of esters.[3]
Biological Significance and Signaling Pathways
While direct studies on the interaction of 3,3',5,5'-Tetra-tert-butyldiphenoquinone with specific signaling pathways are limited, its role as a metabolite of the lipid-lowering drug Probucol provides a strong basis for understanding its potential biological effects.[5] Probucol is known for its potent antioxidant and anti-inflammatory properties, which are mediated through various cellular pathways.[6][7]
The antioxidant mechanism of hindered phenols, such as the reduced form of TTBDPQ, involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.[8] This process is facilitated by the steric hindrance provided by the bulky tert-butyl groups, which stabilizes the resulting phenoxy radical.[8]
The diagram below illustrates the established signaling pathways influenced by Probucol, and by extension, its metabolites like TTBDPQ. These pathways are central to its role in reducing atherosclerosis and inflammation.
Caption: Signaling pathways influenced by Probucol and its metabolite, TTBDPQ.
Experimental Workflow: Investigating Antioxidant Effects
The following diagram outlines a general workflow for studying the antioxidant properties of TTBDPQ in a cellular context.
Caption: Experimental workflow for assessing antioxidant activity.
Conclusion
3,3',5,5'-Tetra-tert-butyldiphenoquinone is a valuable compound for both synthetic and medicinal chemistry research. Its defined synthesis and utility as a potent oxidizing agent make it a useful tool in organic synthesis. Furthermore, its identity as a metabolite of Probucol suggests its potential involvement in antioxidant and anti-inflammatory pathways, warranting further investigation for drug development purposes. This guide provides a foundational understanding of TTBDPQ, offering detailed data and protocols to support ongoing and future research endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]
- 4. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 5. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Probucol? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. partinchem.com [partinchem.com]
